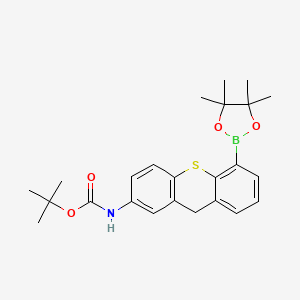

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30BNO4S/c1-22(2,3)28-21(27)26-17-11-12-19-16(14-17)13-15-9-8-10-18(20(15)31-19)25-29-23(4,5)24(6,7)30-25/h8-12,14H,13H2,1-7H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTIJPRKUGEPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC4=C(S3)C=CC(=C4)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate typically involves multiple steps, starting with the preparation of the thioxanthene core. The boronic ester group is then introduced through a substitution reaction involving boronic acid derivatives. The reaction conditions often require the use of strong bases and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thioxanthene core can be oxidized to form different derivatives.

Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: : The boronic ester group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: : Oxidation can lead to the formation of quinones and other oxidized derivatives.

Reduction: : Reduction can produce partially reduced forms of the compound.

Substitution: : Substitution reactions can yield various boronic acid derivatives and their corresponding esters.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to act as a boron-containing moiety. Boron compounds are often utilized in drug design for their unique reactivity and ability to form stable complexes with biomolecules.

Case Study : Research has indicated that boron-containing compounds can enhance the efficacy of certain anticancer drugs by improving their bioavailability and targeting capabilities. For instance, studies on similar dioxaborolane derivatives have demonstrated their potential in enhancing the action of chemotherapeutic agents by facilitating targeted delivery to cancer cells.

Organic Synthesis

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate can serve as an important intermediate in organic synthesis. Its structure allows for various functional group transformations that are essential in synthesizing more complex molecules.

Table 1: Synthetic Reactions Involving the Compound

Materials Science

The incorporation of boron into materials can enhance their mechanical properties and thermal stability. This compound may be explored for its utility in developing advanced materials such as polymers and composites.

Case Study : In polymer chemistry, boron-containing compounds have been utilized to improve the thermal and mechanical properties of polymers. Research indicates that adding such compounds can lead to materials with enhanced durability and resistance to degradation.

Biological Applications

The compound's thioxanthene core is known for its biological activity. Compounds featuring this moiety have been studied for their potential as antipsychotic agents and other therapeutic uses.

Research Insight : Preliminary studies suggest that thioxanthene derivatives can interact with neurotransmitter systems in the brain, potentially leading to new treatments for psychiatric disorders.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of their activity. The thioxanthene core can interact with various receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Chemical Structure and Properties

- CAS Number : 587871-47-4 .

- Molecular Formula: Likely C₂₆H₃₂BNO₄S (inferred from LC-MS m/z 587.3 [M+H]⁺) .

- Purity : 95% (typical commercial availability) .

- Role : A boronate ester used in Suzuki-Miyaura cross-coupling reactions, particularly in synthesizing tricyclic topoisomerase inhibitors . The tert-butyl carbamate group acts as a protective moiety for amines during multi-step syntheses.

Structural and Functional Analogues

Below is a comparative analysis of structurally related boronate esters with tert-butyl carbamate groups, focusing on molecular features, applications, and commercial

Key Differentiators

Core Heterocycle: The thioxanthene core in the target compound is a tricyclic system with a sulfur atom, offering distinct electronic and steric properties compared to monocyclic (e.g., pyridine ) or bicyclic cores (e.g., isoindoline ). This enhances rigidity and may influence binding affinity in biological targets . Isoquinoline derivatives (e.g., CAS 269410-24-4) are favored in photophysical applications due to extended conjugation .

Reactivity in Cross-Coupling :

- Thioxanthene-based boronates may exhibit slower reaction kinetics in Suzuki couplings due to steric hindrance from the fused ring system, whereas pyridine or indazole analogues (e.g., CAS 864771-44-8) react more rapidly .

- The tert-butyl carbamate group in all listed compounds enhances solubility in organic solvents, facilitating purification .

Commercial Availability and Cost: The target compound is moderately priced (USD 186/250 mg ) compared to pyridine derivatives (USD 137/1 gm ), reflecting differences in synthetic complexity. Isoquinoline derivatives (USD 299.89/1 gm ) are costlier due to niche demand.

Biological Applications :

- The thioxanthene derivative is specifically utilized in topoisomerase inhibitor synthesis , while isoindoline and indazole variants are common in PROTACs and kinase inhibitors, respectively .

Biological Activity

The compound tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate is a synthetic molecule notable for its unique structural features that combine a thioxanthene core with a boronate group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications in various chemical transformations.

Molecular Characteristics

- Molecular Formula : C₁₈H₂₃B₁O₄N₁S

- Molecular Weight : Approximately 439.3753 g/mol

- CAS Number : Specific identification number not provided in the search results.

The compound features a thioxanthene moiety , which is known for its photochemical properties, and a pinacol boronate group , making it a versatile building block for various synthetic applications, including Suzuki-Miyaura coupling reactions.

Antioxidant Properties

Research has indicated that compounds similar to the thioxanthene structure exhibit significant antioxidant properties. The presence of the boronate group can enhance these properties by participating in radical scavenging mechanisms. For instance, studies on phenolic antioxidants have shown that combinations of such compounds can exhibit synergistic effects in reducing oxidative stress and inflammation .

Photochemical Applications

Thioxanthene derivatives are often utilized in photochemical applications due to their ability to absorb light and facilitate energy transfer processes. This characteristic makes them suitable for use as photocatalysts in various organic reactions . The incorporation of the carbamate group may further enhance their utility in specific photochemical transformations.

Synthesis and Application

The synthesis of this compound typically involves reactions that leverage the reactivity of both the thioxanthene core and the boronate group. This compound can serve as a precursor for generating more complex molecules with desired biological activities.

Experimental Data

| Study | Findings |

|---|---|

| Study on Antioxidants | Demonstrated that combinations of phenolic antioxidants exhibit enhanced anti-inflammatory activity through gene expression modulation. |

| Photochemical Applications | Highlighted the effectiveness of thioxanthene derivatives as photocatalysts in organic synthesis. |

Q & A

Q. What are the common synthetic routes for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-thioxanthen-2-ylcarbamate?

The synthesis typically involves multi-step reactions, starting with functionalization of the thioxanthene core followed by boronic ester installation. For example:

- Step 1 : Protection of the amine group on thioxanthene using tert-butyl carbamate (Boc) under anhydrous conditions.

- Step 2 : Introduction of the boronic ester via palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron and Pd(dppf)Cl₂) .

- Step 3 : Purification via silica gel chromatography or recrystallization to isolate the product .

Yields vary depending on the halogen precursor (chloro vs. bromo derivatives), with bromo substrates often providing higher efficiency (~65% vs. 32% for chloro) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- 1H/13C NMR : Key signals include the tert-butyl singlet (~1.3 ppm), aromatic protons (6.5–8.5 ppm), and boronic ester peaks (C-B coupling in 13C NMR) .

- Mass Spectrometry (DART or ESI) : Exact mass analysis confirms molecular weight (e.g., [M+H]+ calculated for C₂₄H₃₁BNO₄S: 440.21) .

- X-ray Crystallography : For structural elucidation, SHELX programs are widely used for refinement, particularly with high-resolution data .

Q. What are the key considerations for handling and storing this compound?

- Stability : The boronic ester is moisture-sensitive; store under inert gas (N₂/Ar) at –20°C .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive steps. Avoid strong acids/bases to prevent Boc deprotection or boronic ester hydrolysis .

Advanced Research Questions

Q. How can one optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dtbpf) with ligand-to-metal ratios of 2:1 improve turnover .

- Base Selection : K₂CO₃ or CsF in THF/H₂O mixtures enhance coupling efficiency by stabilizing the boronate intermediate .

- Solvent Effects : Mixed solvents (e.g., DME/H₂O) balance solubility and reactivity. Microwave-assisted heating (80–100°C) reduces reaction times .

Q. What strategies mitigate low coupling efficiency or side product formation?

- Side Reactions : Competing protodeboronation or homocoupling can arise from improper degassing. Use rigorously dry solvents and O₂-free conditions .

- Additives : Adding 1 eq. of LiCl suppresses Pd black formation and stabilizes the active catalyst .

- Monitoring : TLC or LC-MS tracks reaction progress. Post-reaction purification (e.g., SPE cartridges) removes Pd residues .

Q. How does the thioxanthene core influence the compound’s reactivity in photochemical applications?

Q. Are there computational methods to predict the reactivity of this compound in novel reactions?

Q. What are the challenges in achieving high purity, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.